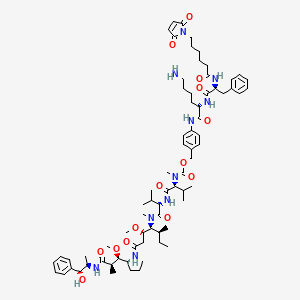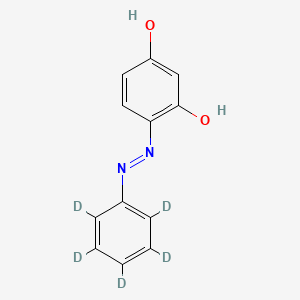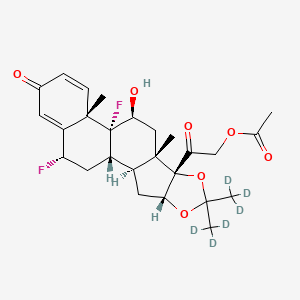
Fluocinonide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluocinonide-d6 is a deuterated form of fluocinonide, a potent glucocorticoid steroid. It is primarily used in scientific research as a stable isotope-labeled compound. Fluocinonide itself is commonly used topically to treat inflammatory skin conditions such as eczema due to its anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluocinonide-d6 involves the incorporation of deuterium atoms into the fluocinonide molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through exchange reactions or by using deuterated reagents.
Final Product Formation: The final product, this compound, is obtained after several purification steps to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions: Fluocinonide-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Fluocinonide-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of fluocinonide under various conditions.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolism of fluocinonide.
Medicine: Utilized in drug development and testing to evaluate the efficacy and safety of fluocinonide-based treatments.
Mecanismo De Acción
Fluocinonide-d6 exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects .
Comparación Con Compuestos Similares
Betamethasone: Another potent glucocorticoid used for similar inflammatory conditions.
Clobetasol Propionate: A very high potency corticosteroid with similar applications.
Diflorasone Diacetate: A high potency corticosteroid used in dermatology.
Uniqueness of Fluocinonide-d6: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium atoms provide stability and allow for precise tracing in metabolic and pharmacokinetic studies, distinguishing it from other non-deuterated corticosteroids .
Propiedades
Fórmula molecular |
C26H32F2O7 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1/i2D3,3D3 |
Clave InChI |
WJOHZNCJWYWUJD-SJRJJDAWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)F)C)F)C([2H])([2H])[2H] |
SMILES canónico |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


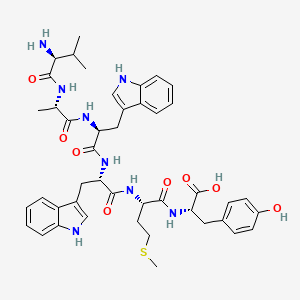
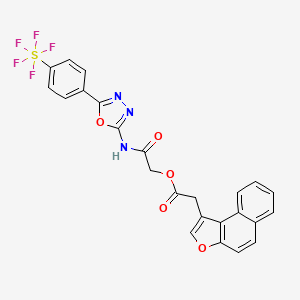


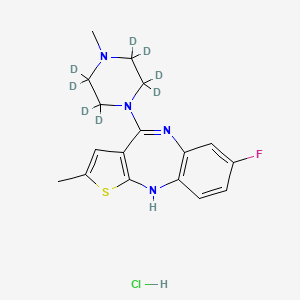
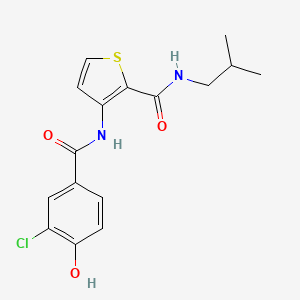




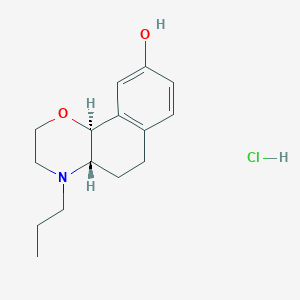
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
